Carbazochrome sodium sulfonate hydrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H17N4NaO8S |
|---|---|
Molecular Weight |
376.32 g/mol |
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate;trihydrate |
InChI |
InChI=1S/C10H12N4O5S.Na.3H2O/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;;;;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);;3*1H2/q;+1;;;/p-1 |
InChI Key |
OYJPFDKOYUZMCM-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].O.O.O.[Na+] |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Carbazochrome Sodium Sulfonate Hydrate
Mechanisms Governing Platelet Activity
The primary pharmacological effect of carbazochrome (B1668341) sodium sulfonate is centered on its ability to modulate platelet activity. Platelet activation is a complex physiological process involving a series of coordinated events, including adhesion, shape change, and aggregation, all of which are orchestrated by intricate intracellular signaling pathways. Carbazochrome sodium sulfonate initiates this cascade by interacting with specific receptors on the platelet surface, triggering a sequence of molecular events that culminate in platelet activation and thrombus formation. nih.govassaygenie.com
The signaling cascade of carbazochrome sodium sulfonate is initiated through its interaction with α-adrenergic receptors located on the surface of platelets. nih.gov These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of catecholamines, such as epinephrine (B1671497) and norepinephrine. nih.gov Research has demonstrated that the specific subtype of α-adrenergic receptors involved in platelet aggregation is the α2-receptor. nih.gov Carbazochrome sodium sulfonate acts as a ligand for these receptors, binding to them and inducing a conformational change that initiates intracellular signaling. This ligand-receptor interaction is the pivotal first step in the compound's mechanism of action, linking it to the well-established pathways of platelet activation. nih.govnih.gov
Upon binding of carbazochrome sodium sulfonate to the α-adrenoreceptors, the associated heterotrimeric G protein, specifically the Gq class, is activated. nih.gove-ceth.org G protein-coupled receptors are integral membrane proteins that transduce extracellular signals into intracellular responses. assaygenie.comnih.gov The activation of the Gq protein involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on its α subunit (Gαq). This causes the dissociation of the Gαq subunit from the βγ subunit complex. The now-activated Gαq subunit proceeds to interact with and activate its primary effector enzyme, phospholipase C. nih.gove-ceth.orgnih.gov
The activated Gαq subunit directly stimulates the membrane-associated enzyme Phospholipase C (PLC). nih.govnih.gov PLC is a crucial enzyme in cellular signal transduction that catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govwikipedia.orgnih.gov There are several isoforms of PLC, and the one primarily activated by Gq-coupled receptors in platelets is PLC-β. nih.govnih.gov The activation of PLC is a critical juncture in the signaling pathway, as it leads to the generation of two key second messengers. nih.govdoi.org
The enzymatic action of Phospholipase C on PIP2 results in its cleavage into two distinct second messenger molecules: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.orgyoutube.com
Inositol 1,4,5-trisphosphate (IP3): As a water-soluble molecule, IP3 diffuses from the plasma membrane into the cytoplasm. youtube.com Its primary role is to bind to specific IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the dense tubular system (the platelet equivalent of the endoplasmic reticulum). mmu.ac.uk This binding triggers the opening of the channels and the subsequent release of stored calcium ions into the platelet's cytoplasm. nih.govmmu.ac.uk
Diacylglycerol (DAG): Being lipid-soluble, DAG remains embedded in the plasma membrane. youtube.com Here, it functions as a critical activator for Protein Kinase C (PKC), another key enzyme in the platelet activation pathway. nih.govmdpi.com
This dual signaling branch ensures a robust and multifaceted cellular response to the initial receptor stimulation. assaygenie.comnih.gov
The release of calcium from intracellular stores, prompted by IP3, leads to a rapid and significant increase in the cytosolic free calcium concentration ([Ca2+]i). doi.orgmdpi.com This transient surge in intracellular calcium is a fundamental signal in platelet activation. researchgate.netmdpi.com The elevated calcium levels are a central regulator of numerous downstream cellular processes. The maintenance and regulation of this calcium signal are critical, with plasma membrane Ca2+-ATPase (PMCA) being the primary mechanism for extruding calcium to return the platelet to its resting state. researchgate.netnih.gov The alteration of this delicate calcium homeostasis is a direct consequence of the carbazochrome sodium sulfonate-initiated signaling cascade.
The surge in intracellular calcium, along with the activation of Protein Kinase C by DAG, orchestrates the final steps of platelet activation. mdpi.com These calcium-dependent processes include:
Platelet Shape Change: The increased calcium levels contribute to the reorganization of the platelet's cytoskeleton, causing it to transform from a smooth disc into a spiny sphere, which increases its surface area and reactivity.
Granule Secretion: Elevated calcium is a primary trigger for the release of the contents of platelet granules (alpha and dense granules). mdpi.com These granules contain a host of pro-aggregatory and pro-coagulant substances, including adenosine (B11128) diphosphate (ADP), serotonin, and thromboxane (B8750289) A2 (TxA2), which act as positive feedback mediators, recruiting and activating additional platelets. nih.govmdpi.com
Integrin αIIbβ3 Activation: The intracellular signaling cascade, particularly the action of PKC and calcium-dependent proteins like Calpain, leads to a conformational change in the integrin receptor αIIbβ3 on the platelet surface. nih.govnih.gov This activation enables the receptor to bind fibrinogen, forming bridges between adjacent platelets and leading to aggregation. nih.gov
The culmination of these calcium-dependent events is the formation of a stable platelet plug, effectively achieving hemostasis at the site of vascular injury.
Interactive Data Tables
Table 1: Key Molecules in the Carbazochrome Sodium Sulfonate Signaling Pathway
| Molecule | Class | Role in Pathway |
|---|---|---|
| Carbazochrome Sodium Sulfonate | Initiating Ligand | Binds to and activates α-adrenoreceptors. |
| α-Adrenoreceptor | G Protein-Coupled Receptor | Transduces extracellular signal to activate Gq protein. nih.gov |
| Gq protein | Signal Transducer | Activates Phospholipase C upon stimulation. e-ceth.org |
| Phospholipase C (PLC) | Enzyme | Hydrolyzes PIP2 into IP3 and DAG. wikipedia.org |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane Phospholipid | Substrate for PLC. wikipedia.org |
| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Mobilizes Ca2+ from intracellular stores. mmu.ac.uk |
| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C. mdpi.com |
| Calcium (Ca2+) | Second Messenger/Ion | Triggers granule secretion and cytoskeletal changes. researchgate.net |
Table 2: Sequence of Events in Platelet Activation by Carbazochrome Sodium Sulfonate
| Step | Event | Key Molecules Involved | Cellular Outcome |
|---|---|---|---|
| 1 | Receptor Binding | Carbazochrome Sodium Sulfonate, α-Adrenoreceptor | Initiation of intracellular signaling. |
| 2 | G Protein Activation | Gq protein | Activation of effector enzyme. |
| 3 | Second Messenger Generation | Phospholipase C, PIP2, IP3, DAG | Amplification of the signal. nih.gov |
| 4 | Calcium Mobilization | IP3, Calcium channels | Increase in intracellular Ca2+ concentration. mmu.ac.uk |
| 5 | Downstream Effector Activation | Protein Kinase C, Calpain | Phosphorylation and cleavage of target proteins. nih.gov |
Calcium-Dependent Intracellular Regulatory Processes
Calmodulin Binding and Conformational Activation
The pharmacological effects of carbazochrome are initiated through its interaction with α-adrenoreceptors on the surface of platelets. ncats.io These receptors are coupled to Gq-proteins, and their activation triggers the Phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). ncats.ionih.govwikipedia.org IP3 subsequently binds to its receptors on the endoplasmic reticulum, prompting the release of stored calcium ions (Ca²⁺) into the cytoplasm. wikipedia.orgabcam.com
This elevation in intracellular Ca²⁺ concentration is the critical event that links the initial receptor binding to the downstream cellular responses. The increased cytosolic Ca²⁺ binds to calmodulin, a ubiquitous and highly conserved calcium-binding protein. ncats.iofrontiersin.org The binding of Ca²⁺ to calmodulin induces a significant conformational change in the protein, exposing hydrophobic domains that are essential for its interaction with target enzymes. nih.gov This Ca²⁺-calmodulin complex is the activated form of the protein, capable of modulating the activity of a variety of downstream effectors.
Myosin Light-Chain Kinase (MLCK) Activation and Phosphorylation
The activated Ca²⁺-calmodulin complex directly interacts with and activates Myosin Light-Chain Kinase (MLCK). ncats.io In its inactive state, MLCK is autoinhibited. The binding of the Ca²⁺-calmodulin complex relieves this autoinhibition, leading to the activation of the kinase's catalytic domain. nih.govnih.gov
Once activated, MLCK catalyzes the phosphorylation of the regulatory light chain of myosin II. nih.govnih.gov This phosphorylation event is a crucial regulatory step that initiates the cascade of events leading to cellular contraction. The activity of MLCK is tightly regulated by the intracellular concentration of Ca²⁺, ensuring that myosin phosphorylation and subsequent cellular responses are precisely controlled.
Actin-Myosin Interactions and Cytoskeletal Reorganization
The phosphorylation of the myosin light chains by MLCK is the primary trigger for the interaction between actin and myosin filaments. whiterose.ac.ukbiomolther.org This phosphorylation event induces a conformational change in the myosin head, allowing it to bind to actin filaments and initiate the cross-bridge cycle, a process that generates contractile force. whiterose.ac.uk
In platelets, this actin-myosin interaction drives a significant change in cell shape, from a discoid to a more spherical form with extended pseudopods. nih.gov This morphological transformation is essential for platelet aggregation and the formation of a stable hemostatic plug. In endothelial cells, carbazochrome has been observed to reduce the formation of intracellular actin stress fibers, which may contribute to the stabilization of the endothelial barrier. caymanchem.com
Eicosanoid Biosynthesis Pathway Involvement
The signaling cascade initiated by carbazochrome sodium sulfonate hydrate (B1144303) also intersects with the eicosanoid biosynthesis pathway, leading to the production of potent pro-hemostatic lipid mediators.
Phospholipase A2 (PLA2) Enzymatic Activity Regulation
The increase in intracellular Ca²⁺ concentration, mediated by the Gq-protein signaling pathway, also leads to the activation of cytosolic Phospholipase A2 (cPLA2). ncats.io cPLA2 is a key enzyme that, upon activation, translocates to cellular membranes, where it catalyzes the hydrolysis of phospholipids, releasing arachidonic acid. youtube.comnih.gov The activity of cPLA2 is dependent on Ca²⁺, and therefore, the influx of calcium ions is a critical step in initiating the eicosanoid cascade.
Secretion of Platelet-Derived Pro-Hemostatic Factors
The culmination of the intracellular signaling events, including cytoskeletal reorganization and eicosanoid synthesis, is the secretion of various pro-hemostatic factors stored within platelet granules. This process, known as degranulation or exocytosis, releases a cocktail of molecules that further promote hemostasis.
The change in platelet shape and the activation of the contractile machinery facilitate the fusion of granule membranes with the platelet's plasma membrane or the open canalicular system, leading to the release of their contents. researchgate.net Among the key factors secreted are:
Serotonin: A vasoconstrictor that contributes to reducing blood flow at the site of injury. ncats.io
Adenosine Diphosphate (ADP): A potent platelet agonist that recruits additional platelets to the growing thrombus. ncats.iowikipedia.org
Von Willebrand Factor (vWF): A crucial protein for platelet adhesion to the subendothelium. ncats.io
Platelet-Activating Factor (PAF): A lipid mediator that further activates platelets and other inflammatory cells. ncats.io
The release of these factors creates a positive feedback loop, amplifying the initial hemostatic signal and ensuring the rapid formation of a stable platelet plug.
Induction of Platelet Morphological Changes and Aggregation
The initial interaction of carbazochrome with platelet α-adrenoreceptors and the subsequent rise in intracellular calcium activates calmodulin. ncats.iowikipedia.org Calcium-bound calmodulin then activates myosin light-chain kinase, which phosphorylates the myosin light chain. ncats.iowikipedia.org This event enables the myosin crossbridge to interact with actin filaments, leading to cytoskeletal contraction. ncats.iowikipedia.org This contraction drives the physical transformation of platelets from their resting discoid shape to a more spherical form with pseudopods. ncats.iobiomolther.org
This shape change is a prerequisite for effective platelet aggregation. biomolther.org The morphological alterations facilitate platelet-platelet cohesion and their adhesion to the vascular injury site. biomolther.orgajchem-b.com Carbazochrome is thus described as an agent that causes the aggregation and adhesion of platelets, leading to the formation of a platelet plug to cease blood flow. ncats.iowikipedia.orgncats.io
Endothelial Barrier Function and Capillary Stabilization
Carbazochrome sodium sulfonate is characterized as a capillary-stabilizing agent that enhances the integrity of the vascular endothelium. nih.govnih.gov Its hemostatic effects are attributed not only to its actions on platelets but also to its ability to reinforce the endothelial barrier and reduce fluid and blood cell extravasation. fujifilm.comresearchgate.net
Enhancement of Microvascular Resistance
The compound is clinically utilized for bleeding tendencies that arise from decreased capillary resistance and increased permeability. ncats.ioncats.io Carbazochrome sodium sulfonate acts to increase capillary resistance, thereby strengthening the microvasculature against rupture and leakage. nih.govresearchgate.net By promoting the retraction of damaged capillary ends, it helps to control bleeding from small vessels. google.com
Inhibition of Agonist-Induced Vascular Hyperpermeability
A key aspect of carbazochrome's capillary-stabilizing action is its ability to counteract the effects of various inflammatory and vasoactive agents that induce vascular hyperpermeability. nih.gov Research has demonstrated that it can reverse endothelial barrier dysfunction caused by agonists such as tryptase, thrombin, and bradykinin (B550075). nih.govnih.gov It also inhibits permeability enhancement induced by histamine (B1213489). fujifilm.com
The underlying mechanism for this effect involves the inhibition of agonist-induced phosphoinositide hydrolysis. nih.govresearchgate.net By preventing the formation of inositol triphosphate (IP3) in endothelial cells, carbazochrome blocks the signaling pathway that leads to the formation of actin stress fibers and the disruption of cell-to-cell junctions (specifically VE-cadherin), thereby preserving endothelial barrier integrity. nih.gov
Table 1: Effect of Carbazochrome Sodium Sulfonate (AC-17) on Agonist-Induced Endothelial Permeability
| Agonist | Carbazochrome Concentration (μM) | Effect on Barrier Dysfunction | Source |
| Tryptase | 0.1 - 1 | Reversal | nih.gov |
| Thrombin | 0.1 - 1 | Reversal | nih.gov |
| Bradykinin | 0.1 - 1 | Reversal | nih.gov |
Table 2: Inhibition of Bradykinin and Thrombin-Induced [³H]Inositol Triphosphate Formation by Carbazochrome Sodium Sulfonate (AC-17)
| Agonist | Carbazochrome Concentration (μM) | Effect | Source |
| Bradykinin | 0.1 - 10 | Concentration-dependent reduction | nih.gov |
| Thrombin | 0.1 - 10 | Concentration-dependent reduction | nih.gov |
Suppression of Phosphoinositide Hydrolysis
Carbazochrome sodium sulfonate, also referred to as AC-17, has been shown to exert its capillary-stabilizing effects by intervening in specific intracellular signaling pathways. nih.govresearchgate.net A key mechanism is the suppression of agonist-induced phosphoinositide hydrolysis. nih.govresearchgate.net Vasoactive agents like bradykinin and thrombin typically trigger the breakdown of phosphoinositides into second messengers, such as inositol triphosphate (IP3), which leads to an increase in intracellular calcium and subsequent vascular hyperpermeability. nih.govnih.gov
In studies using cultured porcine aortic endothelial cells (PAECs), carbazochrome sodium sulfonate demonstrated a concentration-dependent reduction in the formation of [3H]inositol triphosphate that was induced by both bradykinin and thrombin. nih.govresearchgate.net This inhibitory action on phosphoinositide hydrolysis is believed to be the basis for its ability to reduce vascular hyperpermeability caused by a variety of vasoactive substances. nih.govresearchgate.net By preventing the generation of these key second messengers, carbazochrome sodium sulfonate effectively dampens the signaling cascade that leads to endothelial barrier dysfunction. nih.gov
| Agonist | Effect on [3H]inositol triphosphate formation | Carbazochrome Sodium Sulfonate (AC-17) Concentration | Outcome |
| Bradykinin | Enhancement | 0.1-10 µM | Concentration-dependent reduction of formation nih.govresearchgate.net |
| Thrombin | Enhancement | 0.1-10 µM | Concentration-dependent reduction of formation nih.govresearchgate.net |
Attenuation of Thrombin-Mediated Endothelial Permeability
Thrombin, a potent inflammatory mediator, is known to disrupt endothelial barrier integrity, leading to increased vascular permeability. nih.govdocumentsdelivered.com It induces endothelial cell contraction and the disruption of intercellular contacts, which are key events in the formation of edema. nih.govnih.gov
Carbazochrome sodium sulfonate has demonstrated the ability to counteract these effects. nih.gov In research conducted on monolayers of cultured porcine aortic endothelial cells, the compound effectively reversed the endothelial barrier dysfunction induced by thrombin. nih.govresearchgate.net The barrier function, assessed by measuring the transendothelial transport of albumin-conjugated Evans blue, was restored in the presence of carbazochrome sodium sulfonate. nih.gov This suggests that the compound directly interferes with the pathways activated by thrombin that lead to a loss of barrier integrity. nih.govresearchgate.net
Reversal of Tryptase-Induced Barrier Dysfunction
Tryptase, a serine protease released from mast cells, is another agent that can compromise endothelial barrier function. nih.govnih.gov Its activity contributes to inflammatory responses and increased vascular permeability. nih.gov
Studies have shown that carbazochrome sodium sulfonate is effective in reversing the barrier dysfunction caused by tryptase. nih.govresearchgate.net In cultured porcine and bovine endothelial cells, the application of carbazochrome sodium sulfonate counteracted the hyperpermeability induced by tryptase. nih.govresearchgate.net This effect is a crucial part of its mechanism in stabilizing capillaries and reducing the extravascular leakage of blood and plasma. researchgate.net
Bradykinin Receptor Signaling Pathway Modulation
Bradykinin is a pro-inflammatory peptide that signals primarily through the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). nih.govnih.gov Activation of this receptor typically leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphoinositides to generate IP3 and diacylglycerol (DAG). nih.govnih.gov This cascade results in increased intracellular calcium, vasodilation, and enhanced vascular permeability. nih.gov
Carbazochrome sodium sulfonate modulates this pathway by inhibiting the agonist-induced hydrolysis of phosphoinositides. nih.govresearchgate.net As established in cultured endothelial cells, it reverses the barrier dysfunction initiated by bradykinin. nih.govresearchgate.net By reducing the formation of inositol triphosphate in response to bradykinin, carbazochrome sodium sulfonate effectively interrupts the signaling sequence that would otherwise lead to increased endothelial permeability. nih.gov
| Vasoactive Agent | Effect on Endothelial Barrier | Carbazochrome Sodium Sulfonate (AC-17) Concentration | Outcome on Barrier Dysfunction |
| Thrombin | Increased Permeability | 0.1-1 µM | Reversal nih.govresearchgate.net |
| Tryptase | Increased Permeability | 0.1-1 µM | Reversal nih.govresearchgate.net |
| Bradykinin | Increased Permeability | 0.1-1 µM | Reversal nih.govresearchgate.net |
Regulation of Endothelial Cytoskeleton
The integrity of the endothelial barrier is critically dependent on the structure and organization of the endothelial cytoskeleton and the intercellular junctions that link adjacent cells. nih.govresearchgate.net
Prevention of Intracellular Actin Stress Fiber Formation
Vasoactive substances that increase vascular permeability, such as tryptase and thrombin, often induce significant rearrangements of the actin cytoskeleton, leading to the formation of intracellular actin stress fibers. nih.govnih.gov The formation of these fibers generates contractile forces that pull cells apart, contributing to the disruption of the endothelial barrier. nih.gov
Immunofluorescence analysis has revealed that carbazochrome sodium sulfonate can prevent these cytoskeletal changes. nih.govresearchgate.net The compound was shown to reverse the tryptase-induced formation of actin stress fibers in porcine aortic endothelial cells. nih.gov By preventing the assembly of these contractile structures, it helps maintain the normal shape and adhesive connections of endothelial cells, thereby preserving barrier function. nih.gov
Restoration of Intercellular Tight Junctions (e.g., VE-cadherin Integrity)
Adherens junctions, and specifically the protein VE-cadherin, are fundamental to maintaining the integrity of the endothelial barrier. nih.govjmu.edu VE-cadherin mediates homotypic cell-cell adhesion, and its disruption leads to increased paracellular permeability. jmu.eduplos.org Inflammatory agents can cause the disassembly of these junctions. nih.gov
Carbazochrome sodium sulfonate has been shown to restore the integrity of these crucial intercellular connections. nih.govnih.gov In studies where tryptase was used to induce barrier dysfunction, immunofluorescence imaging showed a disruption of VE-cadherin at the cell junctions. nih.gov The addition of carbazochrome sodium sulfonate reversed this effect, indicating its role in restoring the proper localization and function of VE-cadherin, thereby re-establishing the integrity of the intercellular tight junctions. nih.govresearchgate.net
Fibrinolytic System Interactions (e.g., t-PA:Ag, PAI-1:Ag)
Detailed Research Findings:
In cultured HUVEC, carbazochrome sodium sulfonate was shown to modulate the release of t-PA:Ag. nih.gov Following incubation periods of 48 and 72 hours, the presence of carbazochrome sodium sulfonate resulted in a significant decrease in the concentration of t-PA:Ag in the culture medium. nih.gov This suggests that the compound may influence the synthesis or secretion of t-PA from endothelial cells.
Additionally, the enzymatic activities of t-PA and its product, plasmin, were assessed using a fibrin (B1330869) plate method. The results demonstrated that carbazochrome sodium sulfonate did not inhibit the activity of either t-PA or plasmin. nih.gov This finding is important as it distinguishes the compound's mechanism from direct enzymatic inhibition, suggesting instead that it modulates the fibrinolytic balance by altering the function of endothelial cells. nih.gov
The following data tables summarize the reported effects of Carbazochrome Sodium Sulfonate on fibrinolytic components in the culture medium of Human Umbilical Vein Endothelial Cells (HUVEC) after 48 and 72 hours of incubation.
| Analyte | Effect Observed | Significance |
| Tissue-Type Plasminogen Activator Antigen (t-PA:Ag) | Significant Decrease | p < 0.05 |
| Plasminogen Activator Inhibitor-1 Antigen (PAI-1:Ag) | No Significant Effect | Not Applicable |
This table represents the qualitative findings from in-vitro studies on HUVEC culture medium after 48 and 72-hour incubation periods as reported by Matsumoto et al. (1995). nih.gov
Table 2: Effect of Carbazochrome Sodium Sulfonate on Fibrinolytic Activity
| Parameter | Effect Observed |
| t-PA/PAI-1 Complex Formation | No Interference |
| t-PA Enzymatic Activity | No Inhibition |
| Plasmin Enzymatic Activity | No Inhibition |
This table summarizes the functional impact of Carbazochrome Sodium Sulfonate on key fibrinolytic processes as determined by fibrin zymography and fibrin plate methods. nih.gov
Preclinical Research Methodologies and Empirical Findings
In Vitro Experimental Models for Mechanistic Elucidation
In vitro models are fundamental for dissecting the specific cellular effects of carbazochrome (B1668341) sodium sulfonate. Cultured endothelial cells, which form the inner lining of blood vessels, serve as a primary tool for these investigations.
Cultured Endothelial Cell Monolayer Systems
Monolayers of cultured endothelial cells grown on permeable supports provide a robust system for studying the integrity of the endothelial barrier. Porcine Aortic Endothelial Cells (PAECs) have been extensively used in this context to model the effects of carbazochrome sodium sulfonate on vascular function. nih.gov
Permeability assays are crucial for quantifying the integrity of the endothelial barrier. A common method involves measuring the passage of a labeled macromolecule, such as albumin-conjugated Evans blue, across a confluent monolayer of endothelial cells.
In studies using PAEC monolayers, researchers investigated the effect of carbazochrome sodium sulfonate, also referred to as AC-17, on endothelial barrier dysfunction induced by various vasoactive agents. nih.gov The findings demonstrated that AC-17 effectively reversed the barrier dysfunction—and thus the increased permeability—caused by inflammatory mediators like tryptase, thrombin, and bradykinin (B550075). nih.gov This reversal indicates a restoration of the endothelial barrier's ability to restrict the passage of macromolecules. nih.gov
Table 1: Effect of Carbazochrome Sodium Sulfonate (AC-17) on Induced Endothelial Permeability
| Inducing Agent | Effect on Endothelial Permeability | Effect of AC-17 |
|---|---|---|
| Tryptase | Increased Permeability | Reversed |
| Thrombin | Increased Permeability | Reversed |
| Bradykinin | Increased Permeability | Reversed |
The integrity of the endothelial barrier is critically dependent on the organization of the actin cytoskeleton and the proper functioning of intercellular junctions, which are mediated by proteins such as vascular endothelial (VE)-cadherin. Immunofluorescence microscopy allows for the direct visualization of these structures.
Research has shown that agents like tryptase induce the formation of intracellular actin stress fibers and cause the disruption of VE-cadherin at cell-to-cell junctions, leading to gaps in the endothelial monolayer. nih.gov Pre-treatment with carbazochrome sodium sulfonate (AC-17) was found to reverse these tryptase-induced changes in PAECs. nih.gov Specifically, it prevented the extensive formation of actin stress fibers and maintained the localization of VE-cadherin at the cell periphery, thereby preserving the structural integrity of the endothelial barrier. nih.govnih.gov
To understand the upstream signaling pathways affected by carbazochrome sodium sulfonate, biochemical assays measuring the levels of key second messengers are employed. The hydrolysis of phosphoinositides, leading to the generation of inositol (B14025) triphosphate (IP3), is a critical signaling event that mediates increases in intracellular calcium and subsequent endothelial contraction and permeability.
Studies have utilized radiolabeled precursors, such as [3H]myo-inositol, to track the formation of [3H]inositol triphosphate (IP3) in response to agonists like bradykinin and thrombin. nih.gov These experiments revealed that carbazochrome sodium sulfonate (AC-17) concentration-dependently inhibited the enhanced formation of [3H]IP3 induced by these agents in PAECs. nih.gov This finding suggests that the compound exerts its barrier-protective effects by intervening early in the signaling cascade that leads to increased vascular permeability. nih.gov
Table 2: Inhibitory Effect of Carbazochrome Sodium Sulfonate (AC-17) on Agonist-Induced [3H]Inositol Triphosphate Formation
| Agonist | Effect on [3H]IP3 Formation | Effect of AC-17 |
|---|---|---|
| Bradykinin | Increased Formation | Concentration-Dependent Reduction |
| Thrombin | Increased Formation | Concentration-Dependent Reduction |
Isolated Human Endothelial Cell Culture Studies (e.g., HUVEC)
While extensive mechanistic studies have been performed on porcine endothelial cells, there is a notable lack of similarly detailed research specifically utilizing isolated human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC), to investigate the effects of carbazochrome sodium sulfonate. HUVECs are a standard and widely used model for studying the biology of the human endothelium. nih.gov Although it is hypothesized that the mechanisms of action observed in porcine cells—namely the stabilization of the actin cytoskeleton, preservation of VE-cadherin junctions, and inhibition of phosphoinositide hydrolysis—are likely conserved in human endothelial cells, direct empirical evidence from dedicated studies on HUVECs is not prominently available in published scientific literature.
In Vivo Animal Models for Pathophysiological Relevance
To bridge the gap between in vitro findings and potential physiological effects, in vivo animal models are essential. These models allow for the investigation of a compound's efficacy in a complex biological system where endothelial barrier function is challenged under pathophysiological conditions.
In one such study, the effect of carbazochrome sodium sulfonate was evaluated in a rat model of pulmonary dysfunction induced by a radiographic contrast medium, ioxaglate. Intravenous administration of ioxaglate led to a significant increase in vascular permeability, as measured by the extravasation of Evans blue dye into lung tissue, and a corresponding decrease in arterial pO2, indicating pulmonary dysfunction. Pre-treatment with carbazochrome sodium sulfonate dose-dependently reversed the ioxaglate-induced vascular hyperpermeability and significantly inhibited the drop in arterial pO2. These findings suggest that carbazochrome sodium sulfonate maintains endothelial barrier function in a relevant in vivo pathological setting.
Models of Induced Vascular Permeability
Radiographic Contrast Medium-Induced Pulmonary Dysfunction Models
Preclinical studies have utilized rodent models to investigate the effects of carbazochrome sodium sulfonate on pulmonary dysfunction induced by radiographic contrast media. elsevierpure.comfrontiersin.org These media are known to sometimes cause adverse effects, including pulmonary edema, which is linked to an increase in vascular permeability. nih.govnih.gov In these models, pulmonary dysfunction is typically characterized by monitoring changes in blood gases, such as a decrease in the partial pressure of oxygen in arterial blood (pO₂), and by evaluating pulmonary edema through the extravasation of dyes. elsevierpure.comfrontiersin.orgnih.gov
The research indicates that certain ionic radiographic contrast media can provoke a significant increase in vascular permeability, leading to pulmonary edema and a subsequent drop in arterial pO₂. elsevierpure.comfrontiersin.org Carbazochrome sodium sulfonate has been shown to counteract these effects by maintaining endothelial barrier function. elsevierpure.com
Investigation of Ioxaglate-Induced Vascular Hyperpermeability in Rodents
A specific model involves the administration of ioxaglate, an ionic radiographic contrast medium, to rats to induce vascular hyperpermeability. elsevierpure.comfrontiersin.org In a key study, intravenous administration of ioxaglate led to a marked increase in vascular permeability in the lungs and a corresponding decrease in arterial pO₂. elsevierpure.comfrontiersin.orgnih.gov
The protective effect of carbazochrome sodium sulfonate (referred to as AC-17 in the study) was evaluated in this model. The findings demonstrated that the compound reversed the ioxaglate-induced vascular hyperpermeability in a dose-dependent fashion. elsevierpure.comfrontiersin.org Furthermore, it significantly inhibited the decrease in arterial pO₂. elsevierpure.com The mechanism appears to be related to the direct stabilization of the endothelial barrier, as carbazochrome sodium sulfonate did not affect the histamine (B1213489) release from mast cells triggered by ioxaglate but did block hyperpermeability in cultured endothelial cells induced by various agents like tryptase and thrombin. elsevierpure.comjst.go.jp
Effect of Carbazochrome Sodium Sulfonate on Ioxaglate-Induced Pulmonary Dysfunction
| Parameter | Ioxaglate Administration | Ioxaglate + Carbazochrome Sodium Sulfonate | Reference |
|---|---|---|---|
| Vascular Permeability | Marked Increase | Reversed in a dose-dependent manner | elsevierpure.comfrontiersin.org |
| Arterial pO₂ | Decrease | Significantly Inhibited Decrease | elsevierpure.comnih.gov |
Microvascular Integrity Models
Models of Pelvic Venous Congestion and Associated Microcirculatory Dysfunction
Animal models have been developed to study the pathophysiology of pelvic venous congestion and its impact on microcirculatory function and associated disorders. elsevierpure.comnih.gov One such model in female rats involves the ligation of the bilateral common iliac veins and uterine veins to induce pelvic congestion. elsevierpure.comnih.gov This procedure leads to lower urinary tract dysfunction. In this specific rat model, carbazochrome sodium sulfonate hydrate (B1144303) was administered to assess its effects. elsevierpure.comnih.gov The study performed cystometry and used the Evans blue dye extravasation test to evaluate the outcomes. elsevierpure.comnih.gov
Quantitative Assessment of Extravasation (e.g., Evans Blue Dye)
The Evans blue dye extravasation method is a widely used technique in preclinical research to quantitatively assess changes in vascular permeability. nih.govmdpi.com The principle of this method relies on the high affinity of Evans blue dye for serum albumin, a large protein that is typically retained within the bloodstream. nih.govmdpi.com When vascular permeability increases, the albumin-dye complex leaks out of the blood vessels and into the surrounding tissues.
The quantity of extravasated dye in a specific tissue can be measured by excising the tissue, homogenizing it, and then using spectrophotometry to determine the concentration of the dye. This provides a reliable and quantitative index of vascular permeability. elsevierpure.com This technique has been employed in the evaluation of carbazochrome sodium sulfonate in models of both radiographic contrast medium-induced pulmonary dysfunction and tranilast-induced interstitial cystitis. elsevierpure.com In these studies, a reduction in the amount of Evans blue dye leakage into the lung and bladder tissues, respectively, was indicative of the compound's ability to mitigate hyperpermeability. elsevierpure.com
Evaluation in Models of Interstitial Cystitis (e.g., Tranilast-Induced)
An animal model for interstitial cystitis has been established through the high-dose administration of tranilast (B1681357) to rats. Tranilast is an anti-allergic agent that, at high doses, can induce symptoms resembling interstitial cystitis, including increased vascular permeability in the bladder. This model is characterized by a shorter interval between bladder contractions and a significant increase in the leakage of Evans blue dye into the bladder wall, indicating vesical vascular hyperpermeability.
In studies utilizing this model, female rats were divided into control, tranilast, carbazochrome, and combination (tranilast + carbazochrome) groups. The results showed that while the tranilast group exhibited significant leakage of Evans blue dye, the combination group showed less prominent leakage compared to the tranilast-only group. This finding suggests that carbazochrome sodium sulfonate may inhibit the increase in vascular permeability within the bladder wall that is associated with this model of interstitial cystitis.
Effect of Carbazochrome Sodium Sulfonate in a Tranilast-Induced Interstitial Cystitis Rat Model
| Group | Key Finding (Vascular Permeability) | Reference |
|---|---|---|
| Control | Baseline Evans blue leakage | |
| Tranilast | Greater leakage of Evans blue dye into the bladder wall | |
| Tranilast + Carbazochrome | Leakage of Evans blue dye was less prominent than in the tranilast group |
Synthetic Chemistry and Derivatization Strategies of Carbazochrome Sodium Sulfonate Hydrate
Established Synthetic Pathways and Precursors
The synthesis of carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a multi-step process that begins with adrenaline and its analogues. The key transformations involve oxidation, cyclization, condensation, and finally, a reduction and sulfonation step to yield the desired product.
Chemical Transformations from Adrenaline Analogues
The primary precursor for the synthesis of carbazochrome sodium sulfonate hydrate is adrenaline (epinephrine). The initial and critical step in the synthesis is the oxidation of adrenaline to form adrenochrome (B1665551). This transformation can be achieved using various oxidizing agents. Historically, silver oxide (Ag₂O) has been a commonly employed reagent for this purpose africanjournalofbiomedicalresearch.com. The oxidation process leads to the cyclization of the adrenaline side chain to form the indole (B1671886) nucleus of adrenochrome. Alternative methods, such as electrolytic oxidation, have also been utilized to generate adrenochrome from adrenaline news-medical.net.
The general transformation from adrenaline to adrenochrome involves the oxidation of the catechol moiety to an ortho-quinone, followed by an intramolecular cyclization. The mechanism proceeds through the formation of an epinephrine (B1671497) quinone intermediate, which then undergoes a nucleophilic attack by the secondary amine on the side chain to form leucoadrenochrome. Subsequent oxidation of leucoadrenochrome yields the stable adrenochrome rsc.orgbeilstein-journals.org.
Once adrenochrome is formed, the next step is the condensation reaction with a semicarbazide, typically semicarbazide hydrochloride, to form carbazochrome (adrenochrome monosemicarbazone) researchgate.net. This reaction involves the formation of a semicarbazone by the reaction of the carbonyl group of the quinone moiety of adrenochrome with the primary amine group of semicarbazide. This step is crucial as it stabilizes the otherwise unstable adrenochrome molecule researchgate.net.
The final step in the synthesis is the conversion of carbazochrome to carbazochrome sodium sulfonate. This is achieved by treating carbazochrome with sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) news-medical.netresearchgate.netgoogle.com. This reaction introduces the sulfonate group onto the indole ring, significantly increasing the water solubility of the compound.
A summary of the key reagents in the established synthetic pathway is presented in the table below.
| Step | Precursor | Key Reagents | Product |
| 1 | Adrenaline | Silver Oxide (Ag₂O) or Electrolytic Oxidation | Adrenochrome |
| 2 | Adrenochrome | Semicarbazide Hydrochloride | Carbazochrome |
| 3 | Carbazochrome | Sodium Bisulfite (NaHSO₃) / Sodium Sulfite (Na₂SO₃), Ascorbic Acid | Carbazochrome Sodium Sulfonate |
Role of Reduction Reactions in Compound Formation
Reduction reactions play a pivotal role in the final stage of synthesizing this compound, ensuring the stability and desired chemical properties of the final product. The conversion of carbazochrome to its sodium sulfonate salt is often carried out in the presence of a reducing agent, with ascorbic acid (Vitamin C) being a frequently cited example researchgate.netgoogle.com.
The primary function of ascorbic acid in this context is to act as an antioxidant researchgate.netwikipedia.orgwikipedia.org. The quinone-like structure of the carbazochrome intermediate can be susceptible to further oxidation and degradation. Ascorbic acid, being a mild reducing agent, helps to prevent these unwanted side reactions by maintaining a reducing environment. It can reduce any oxidized impurities and protect the desired product from degradation during the reaction and purification steps news-medical.netnih.gov.
The reaction with sodium bisulfite is not merely a simple addition but involves a redox-active process. Sodium bisulfite can act as a nucleophile, adding to the quinone system. Ascorbic acid can facilitate the reduction of the quinone moiety, which may then be followed by the addition of the sulfite group. The acidic nature of ascorbic acid can also influence the reaction pH, which is a critical parameter for the stability of the reactants and the product. The interplay between the reducing properties of ascorbic acid and the sulfonating action of sodium bisulfite is crucial for achieving a high yield and purity of this compound nih.govrsc.org.
Design and Synthesis of Novel Carbazochrome Analogues
The development of novel analogues of carbazochrome is driven by the quest for compounds with improved hemostatic efficacy, better stability, and more favorable pharmacokinetic profiles. This involves a deep understanding of the structure-activity relationships and the application of modern synthetic methodologies.
Structure-Activity Relationship (SAR) Studies for Hemostatic Efficacy
While specific and detailed structure-activity relationship (SAR) studies exclusively focused on carbazochrome analogues for hemostatic efficacy are not extensively reported in publicly available literature, general principles of hemostatic agent design can be applied. The hemostatic effect of many agents is related to their ability to interact with platelets, coagulation factors, or the vascular endothelium pnas.orgcreogsovercoffee.combohrium.com.
For carbazochrome, the core indole structure and the semicarbazone moiety are likely key pharmacophores. Modifications to these parts of the molecule could significantly impact its biological activity. For instance, altering the substituents on the indole nitrogen or the aromatic ring could influence the molecule's lipophilicity, which in turn could affect its distribution and interaction with cell membranes. The electronic properties of these substituents could also modulate the redox potential of the quinone system, potentially affecting its mechanism of action.
The design of new hemostatic agents often involves modifying existing structures to enhance their interaction with biological targets. For example, the introduction of specific functional groups could promote binding to platelet receptors or enhance the local concentration of clotting factors.
Strategic Modifications of the Semicarbazone Moiety
The semicarbazone moiety of carbazochrome is a prime target for strategic modification to generate novel analogues. Semicarbazones are known to be versatile pharmacophores in medicinal chemistry, and their derivatives have been explored for a wide range of biological activities, including antimicrobial and anticancer effects nih.govresearchtrend.netnih.govsemanticscholar.org.
Strategies for modifying the semicarbazone moiety could include:
Substitution on the terminal nitrogen: Introducing different alkyl or aryl groups on the terminal nitrogen of the semicarbazone could alter the molecule's polarity and hydrogen bonding capacity. This could lead to changes in its solubility and interaction with biological targets.
Replacement of the carbonyl oxygen: The carbonyl oxygen of the semicarbazone could be replaced with a sulfur atom to create a thiosemicarbazone. Thiosemicarbazones often exhibit different biological activities compared to their semicarbazone counterparts due to the different electronic and steric properties of sulfur versus oxygen nih.gov.
Cyclization of the semicarbazone side chain: The semicarbazone moiety could be incorporated into a heterocyclic ring system. This would create more rigid structures, which could lead to more specific interactions with biological targets and potentially improve potency.
These modifications can be guided by computational modeling and molecular docking studies to predict the binding of new analogues to potential protein targets involved in the coagulation cascade. The goal of these modifications is to enhance the desired hemostatic activity while minimizing any potential off-target effects nih.govbiomedres.usresearchgate.net.
Development of Advanced Synthetic Methodologies (e.g., Microwave-Assisted Processes)
Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of novel carbazochrome analogues, potentially leading to more efficient and environmentally friendly processes. One such technique is microwave-assisted organic synthesis (MAOS).
Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the reaction mixture ijpsjournal.comsphinxsai.compnrjournal.com. This can lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. For the synthesis of carbazochrome analogues, MAOS could be particularly beneficial in steps such as the condensation of the adrenochrome intermediate with modified semicarbazides or in cyclization reactions to form novel heterocyclic systems. There are reports on the successful application of microwave-assisted synthesis for various heterocyclic compounds, including semicarbazones asianpubs.orgresearchgate.net.
Other modern synthetic strategies that could be employed include:
Flow chemistry: This technique involves carrying out reactions in a continuous flow system, which can offer better control over reaction parameters, improved safety, and easier scalability.
Catalytic methods: The use of novel catalysts could enable more selective and efficient transformations, reducing the need for stoichiometric reagents and minimizing waste.
Combinatorial chemistry: This approach allows for the rapid synthesis of a large library of related compounds, which can then be screened for their biological activity. This would be a powerful tool for exploring the SAR of carbazochrome analogues.
The application of these advanced synthetic methodologies can streamline the drug discovery process, enabling the more rapid identification and development of new and improved hemostatic agents based on the carbazochrome scaffold africanjournalofbiomedicalresearch.comrsc.orgbeilstein-journals.orgnih.govnih.gov.
Impurity Profiling and Control in Synthesis
The quality and purity of this compound are critical for its intended applications. A thorough understanding and control of impurities that may arise during its synthesis are therefore essential. Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final compound. Effective impurity profiling and control strategies are integral to the manufacturing process, ensuring the final product meets stringent quality standards.
The synthesis of Carbazochrome Sodium Sulfonate is susceptible to the formation of various related substances, particularly under conditions of stress such as exposure to acid, base, heat, and oxidation. researchgate.netmagtechjournal.com Studies have demonstrated that the compound undergoes degradation under these conditions, leading to the formation of detectable impurities. researchgate.netmagtechjournal.com For instance, thermal degradation products have been identified in final injection formulations, highlighting the importance of controlled manufacturing and storage conditions. researchgate.netmagtechjournal.com
Control over the synthetic process is the primary strategy for minimizing impurity levels. Patents describing the preparation of Carbazochrome Sodium Sulfonate outline specific methods to enhance purity and reduce the concentration of process-related impurities. One key area of focus is the reduction of specific, unnamed impurities, such as one designated "impurity 4," which has been identified as a "technique source impurity." google.comgoogle.com Through optimization of the synthesis—involving steps like material dissolution, decolorization with medicinal carbon, controlled crystallization, and refining—the level of this impurity has been successfully reduced from a range of 0.37–0.54% to 0.08–0.16%. google.comgoogle.com
Key steps in the manufacturing process that are controlled to minimize impurities include:
Decolorization and Separation: The use of a decolorizing agent like medicinal carbon followed by filtration is a critical step to remove colored impurities. google.com
Controlled Crystallization: The pH of the solution is carefully adjusted with an alkaline substance, such as sodium hydroxide solution, to a range of 5-8. This is followed by a cooling and holding period (e.g., 8-16 hours at 0-10°C) to facilitate the precipitation of pure crystals. google.com
Refinement and Drying: The crystallized product is further purified by washing, first with purified water and then with acetone. google.com Subsequent drying under controlled vacuum and temperature conditions (e.g., -0.08 to -0.095MPa at 50-80°C) is performed to remove residual solvents without causing thermal degradation. google.com
The identification and quantification of these impurities rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing related substances in Carbazochrome Sodium Sulfonate. researchgate.netmagtechjournal.comgoogle.com Validated HPLC methods are capable of separating the active ingredient from its potential degradation products and process-related impurities. researchgate.netmagtechjournal.com
Data Tables
Table 1: Impurity Control Strategies in Carbazochrome Sodium Sulfonate Synthesis The following table is interactive. You can sort and filter the data by clicking on the column headers.
Table 2: Analytical Method for Impurity Profiling The following table is interactive. You can sort and filter the data by clicking on the column headers.
Computational and Theoretical Investigations of Carbazochrome Sodium Sulfonate Hydrate
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of the carbazochrome (B1668341) moiety. These computational approaches provide a molecular-level understanding of the compound's stability, charge distribution, and spectroscopic behavior.
DFT has become a standard method for investigating the electronic properties of molecules like carbazochrome. dergipark.org.tr By utilizing functionals such as B3LYP, researchers can accurately model the molecule's geometry and electronic characteristics. researchgate.netjcsp.org.pk These calculations are foundational for understanding the molecule's intrinsic properties, which are influenced by factors like its hybridization state and the surrounding chemical environment. researchgate.net
Hybridization states of the atoms within the molecule are also determined through NBO analysis. The planarity and electronic conjugation of the indole (B1671886) ring system are direct consequences of the sp² hybridization of its carbon and nitrogen atoms. The specific hybridization dictates the geometry and reactivity of different sites within the molecule.
Table 1: Theoretical Hybridization States of Selected Atoms in the Carbazochrome Core This table is a representative example based on typical DFT/NBO analysis of similar molecular structures.
The accuracy of DFT calculations is highly dependent on the chosen basis set. Studies on the carbazochrome molecule have employed a range of basis sets, including 6-311G(d,p), 6-311+G(d,p), and 6-311++G(d,p), up to 6-311++G(3df,3pd). researchgate.netjcsp.org.pk Larger basis sets, which include polarization and diffuse functions (indicated by '+' and '++'), generally provide more accurate results by better describing the electron distribution, especially for systems with lone pairs and for calculating properties like electron affinity and polarizability. Comparisons have shown that while bond lengths may only change slightly with increasing basis set size, electronic properties can be more sensitive. jcsp.org.pk
The solvent environment also plays a crucial role. Computational models have been used to study carbazochrome in the gas phase and in various solvents like water, ethanol, and dimethyl sulfoxide (B87167) (DMSO). researchgate.net These studies show that the solvent can influence the molecule's geometric and electronic parameters. The presence of the sulfonate group and water of hydration in carbazochrome sodium sulfonate hydrate (B1144303) means that calculations in a polar solvent like water are particularly relevant for mimicking its physiological and crystalline environment.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules. researchgate.net It is particularly effective for simulating electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. dergipark.org.trresearchgate.net
TD-DFT calculations allow for the prediction of electronic transitions, including their excitation energies, corresponding wavelengths (λmax), and oscillator strengths (a measure of transition probability). researchgate.net For the carbazochrome molecule, TD-DFT calculations have been performed using the B3LYP functional with various basis sets to simulate its UV-Vis spectrum in different media. researchgate.net
These simulations identify the key molecular orbitals involved in the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net The calculated spectra can then be compared with experimental data to validate the computational model. Studies have shown that TD-DFT can accurately predict the absorption maxima of carbazochrome, providing insight into the nature of its electronic transitions. researchgate.net
Table 2: Representative TD-DFT Calculated Spectroscopic Data for Carbazochrome in Different Media This table presents illustrative data based on findings from computational studies. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Molecular Topology and Interactions
The study of molecular topology provides insights into the nature of chemical bonds and intermolecular interactions. In the context of carbazochrome sodium sulfonate hydrate, this involves understanding both the intramolecular bonding within the carbazochrome moiety and the intermolecular forces that define its crystal structure.
Research on the crystal structure of carbazochrome sodium sulfonate trihydrate has revealed that the molecules are linked through sodium cations, forming a polymeric structure. iucr.org The water molecules of hydration play a crucial role in stabilizing this structure through coordination with the sodium ions and hydrogen bonding. iucr.org The stepwise dehydration of the crystal, which can be observed under controlled humidity or heating, has been shown to proceed while preserving the basic molecular arrangement, a phenomenon known as isomorphic desolvation. iucr.org
The Quantum Theory of Atoms in a Molecule (QTAIM) is a theoretical framework used to analyze electron density topology. researchgate.netbohrium.com This analysis can characterize the nature of chemical interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). bohrium.com In studies of carbazochrome interacting with other molecules, such as carbon nanotubes, QTAIM has been used to confirm that the interactions are non-covalent. bohrium.com A similar analysis of the hydrate's crystal structure would precisely characterize the interactions between the carbazochrome sulfonate anion, the sodium cation, and the water molecules, quantifying the strength and nature of the ionic and hydrogen bonds that hold the crystal lattice together.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
There is currently a lack of specific published research detailing the Natural Bond Orbital (NBO) analysis of this compound to investigate its intermolecular interactions. Such an analysis would provide valuable insights into the donor-acceptor interactions, particularly the hydrogen bonding network involving the water of hydration, the sulfonate group, and the carbazochrome moiety.
Vibrational Spectroscopy Analysis and Conformational Studies
Thermodynamic Characterization at the Molecular Level
Specific thermodynamic data for this compound derived from computational studies is not extensively reported.
Calculation of Standard Thermodynamic Functions (e.g., Heat Capacity, Entropy)
While the aforementioned study on the parent carbazochrome molecule calculated standard thermodynamic functions, this data has not been published for the sodium sulfonate hydrate derivative. researchgate.net Such calculations would require sophisticated computational models to accurately account for the additional atoms and the hydrate structure.
Enthalpy and Gibbs Free Energy Determinations Across Temperature Ranges
Similarly, determinations of enthalpy and Gibbs free energy across various temperature ranges for this compound, based on computational methods, are not present in the available body of scientific literature. A detailed study would be required to establish these fundamental thermodynamic properties.
Emerging Research Frontiers and Future Perspectives
Advanced Mechanistic Deconvolution Using Systems Biology Approaches
While the primary mechanism of Carbazochrome (B1668341) Sodium Sulfonate as a phosphatidylinositol hydrolysis inhibitor in endothelial cells is known, the broader downstream effects and regulatory networks it influences are not fully understood. usbio.netscbt.com Systems biology offers a powerful framework to elucidate these complex interactions.
Transcriptomics: High-throughput RNA sequencing (RNA-Seq) could be employed to create a comprehensive profile of gene expression changes in endothelial cells following treatment with Carbazochrome Sodium Sulfonate. illumina.com This would identify not only the genes directly affected by the inhibition of phosphoinositide hydrolysis but also entire signaling pathways and gene regulatory networks that are modulated. researchgate.netnih.gov Such analyses could uncover previously unknown links to cellular processes like inflammation, cell adhesion, and junctional integrity.
Proteomics: Advanced mass spectrometry-based proteomics can quantify changes in the entire protein landscape of cells treated with the compound. nih.govnih.gov This approach would validate transcriptomic findings at the protein level and identify post-translational modifications that are critical for signaling pathway activation or deactivation. nih.govmdpi.com For instance, proteomic studies could map the specific phosphorylation changes in downstream targets of the PI3K/Akt pathway, which is linked to endothelial cell survival and permeability. mdpi.com
Table 1: Proposed Systems Biology Approaches for Carbazochrome Sodium Sulfonate
| Approach | Technique | Potential Insights |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of modulated gene networks and upstream regulators. |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Quantification of protein expression changes and post-translational modifications. nih.gov |
| Pathway Analysis | Bioinformatic tools (e.g., Reactome) | Mapping of molecular changes to specific signaling and metabolic pathways. reactome.org |
Development of Predictive Computational Models for Carbazochrome Analogues
The development of new chemical entities based on the carbazochrome scaffold is a promising avenue for discovering compounds with improved efficacy or novel activities. Computational chemistry provides a suite of tools to accelerate this process through in silico design and screening.
Molecular Docking and Dynamics: While the precise protein target that Carbazochrome Sodium Sulfonate binds to initiate the inhibition of phosphatidylinositol hydrolysis is not fully characterized, computational models can be used to investigate its interactions. Molecular dynamics simulations have already been employed to study the encapsulation of carbazochrome in carbon nanotubes for drug delivery purposes. researchgate.net Similar techniques could be used to model its interaction with candidate enzymes in the phosphoinositide pathway, such as phospholipase C isoforms. mdpi.com Understanding these binding modes is the first step in designing more potent analogues. thesciencein.org
Pharmacophore Modeling: Based on the known structure of Carbazochrome Sodium Sulfonate and other compounds with similar activity, a 3D pharmacophore model can be generated. nih.govrsc.org This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. nih.govresearchgate.netresearchgate.net The resulting model can be used as a 3D query to rapidly screen large virtual libraries of chemical compounds to identify novel scaffolds that are predicted to have similar biological effects. nih.gov
In Silico Design of Derivatives: Computational tools allow for the rational design of novel carbazochrome analogues. nih.govnih.gov By modifying the core structure in silico and using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict how changes to the molecule's structure will affect its activity and properties. rsc.org This approach helps prioritize the synthesis of the most promising candidates, saving significant time and resources compared to traditional synthetic chemistry approaches. nih.gov
Novel Applications in Microvascular Pathology Research
Carbazochrome Sodium Sulfonate's established role in reducing capillary permeability and stabilizing the endothelial barrier makes it a valuable tool for investigating diseases characterized by microvascular dysfunction. nih.govresearchgate.net Its mechanism of action allows for the specific interrogation of pathways involved in vascular leakage.
The compound could be applied in preclinical models of various pathologies to explore the role of microvascular integrity:
Neuroinflammation and Blood-Brain Barrier (BBB) Disruption: In conditions like traumatic brain injury, chronic inflammation can lead to progressive and delayed damage to the microvasculature and breakdown of the BBB. mdpi.com Carbazochrome Sodium Sulfonate could be used in animal models of TBI to determine if stabilizing the microvasculature at acute or chronic stages can mitigate secondary injury processes and white matter damage. mdpi.com
Cerebral Small Vessel Disease (SVD): Endothelial disruption and BBB damage are considered key contributors to the progression of SVD. reactome.org Research using post-mortem human tissue suggests these pathological changes are present even in normal-appearing white matter in individuals with hypertension, a major risk factor for SVD. reactome.org Applying Carbazochrome Sodium Sulfonate in models of hypertensive SVD could help elucidate the specific contribution of vascular leakage to the formation of white matter lesions.
Sepsis and Acute Respiratory Distress Syndrome (ARDS): Systemic inflammation during sepsis leads to widespread vascular leakage, organ dysfunction, and ARDS. The ability of Carbazochrome Sodium Sulfonate to reverse endothelial barrier dysfunction induced by inflammatory mediators like thrombin and bradykinin (B550075) suggests it could be a useful research tool to study the mechanisms of sepsis-induced vascular permeability.
Methodological Advancements in Preclinical Assessment
The evaluation of compounds affecting the microvasculature is rapidly advancing beyond traditional methods. Modern preclinical assessment tools can provide more detailed and physiologically relevant data on the efficacy and mechanism of Carbazochrome Sodium Sulfonate.
In Vitro Microfluidic Models: The development of "microvasculature-on-a-chip" platforms allows for the creation of biomimetic models of human blood vessels. These systems can incorporate physiological flow, interactions between different cell types (endothelial cells, pericytes), and the formation of complex, perfused networks. They represent a significant advance over static 2D cell cultures for studying endothelial barrier function and hemostasis.
Advanced In Vivo Imaging: High-resolution imaging techniques, such as two-photon microscopy, enable the continuous, real-time observation of vascular structure and function within living animals. fujifilm.com Genetic reporter systems in mouse models can be used to visualize dynamic processes like angiogenesis and vascular leakage with high specificity. researchgate.net Applying these advanced imaging modalities in preclinical studies of Carbazochrome Sodium Sulfonate would allow for a direct, quantitative assessment of its effects on microvascular integrity and blood flow dynamics in disease models.
Table 2: Advanced Preclinical Models for Assessing Carbazochrome Sodium Sulfonate
| Model Type | Description | Key Advantages |
|---|---|---|
| Microvasculature-on-a-Chip | 3D microfluidic devices that mimic the structure and flow of human microvessels. | High physiological relevance; allows for co-culture of multiple cell types; precise control over the microenvironment. |
| Animal Models with Intravital Microscopy | Use of high-resolution imaging (e.g., two-photon) in live animal models to observe vascular dynamics. | Real-time, dynamic assessment of vascular permeability and hemostasis in a complex biological system. fujifilm.com |
| Genetically Engineered Reporter Mice | Mouse models expressing fluorescent proteins in specific vascular cells (e.g., Tie2 promoter-driven reporters). | Enables multimodal in vivo imaging and highly specific tracking of vascular responses to the compound. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
